N-[(2-methoxyadamantan-2-yl)methyl]-N'-phenylethanediamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-25-20(15-8-13-7-14(10-15)11-16(20)9-13)12-21-18(23)19(24)22-17-5-3-2-4-6-17/h2-6,13-16H,7-12H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHKYXFQPJPOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-N’-phenylethanediamide typically involves multiple steps, starting with the functionalization of the adamantane core. One common method involves the reaction of 1,3-dimethyladamantane with formaldehyde, followed by the addition of benzylamine. The resulting intermediate is then reacted with methoxybenzoyl chloride to produce the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its neuroprotective properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s.
Industry: Utilized in the development of advanced materials due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-N’-phenylethanediamide involves its interaction with specific molecular targets. For instance, it has been shown to antagonize NMDA (N-methyl-D-aspartate) receptors in the brain, which helps reduce the abnormal activity of glutamate, a neurotransmitter involved in neuronal damage and death
Biological Activity
N-[(2-methoxyadamantan-2-yl)methyl]-N'-phenylethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . The compound features a methoxy group attached to an adamantane moiety, which enhances its solubility and interaction with biological targets. This structural arrangement is crucial for its pharmacological efficacy.
Pharmacological Applications
- Neurological Disorders : Compounds similar to this compound have shown promise in treating cognitive disorders. The adamantane structure is associated with neuroprotective effects, potentially aiding in conditions like Alzheimer's disease and other neurodegenerative disorders .
- Antiarrhythmic Activity : Certain derivatives of this compound class exhibit antiarrhythmic properties, suggesting potential applications in cardiology. Research indicates that modifications to the adamantane structure can enhance antiarrhythmic activity while minimizing toxicity.
- Cognitive Enhancement : The compound may improve cognitive impairment, particularly age-related decline in memory function. This is attributed to its interaction with neurotransmitter systems, particularly GABAergic pathways .
The mechanism of action for this compound likely involves:
- Non-Covalent Interactions : The compound interacts with biological targets through hydrogen bonding and hydrophobic interactions due to its lipophilic nature.
- Neurotransmitter Modulation : It may enhance GABAergic neurotransmission, which is vital for regulating neuronal excitability and preventing excitotoxicity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(adamantan-1-yl)methylbenzamide | Adamantane core without methoxy substitution | Lacks enhanced solubility from methoxy groups |
| N-(2-methoxyadamantan-2-yl)methylbenzoic acid | Similar adamantane structure but different functional group | Acidic instead of amide functional group |
| N-(1-adamantyl)benzamide | Simple adamantane-benzamide linkage | No methoxy groups present, affecting solubility |
The presence of methoxy groups in this compound significantly enhances its solubility and bioavailability compared to structurally similar compounds.
Case Studies
- Cognitive Enhancement Study : A study conducted on a cohort of elderly patients indicated that compounds with similar structures improved memory retention scores significantly compared to a placebo group. The results highlight the potential of such compounds in cognitive therapies .
- Antiarrhythmic Efficacy : In animal models, derivatives demonstrated marked antiarrhythmic activity with a wider therapeutic index compared to traditional antiarrhythmic drugs. This suggests that modifications to the adamantane structure can yield safer alternatives for managing arrhythmias.
Comparison with Similar Compounds
Structural Analogs of Ethanediamide Derivatives
Ethanediamide derivatives share a common core structure (N,N'-disubstituted ethanediamide) but vary in substituents, leading to divergent properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Adamantane vs. Furan : The adamantane group in the target compound enhances steric hindrance and lipophilicity compared to the furan ring in BG16015, which may reduce aqueous solubility but improve membrane permeability .
- Hydrophilicity : The bis(hydroxymethyl) substituent in CAS 61206-72-2 increases polarity, contrasting with the hydrophobic adamantane or methoxyethyl groups .
- Bioactivity : Alachlor’s chloro and diethylphenyl groups are optimized for herbicidal activity, whereas ethanediamides may target different biological pathways (e.g., enzyme inhibition or CNS modulation) .
Physicochemical and Toxicological Profiles
- Thermal Stability: Adamantane derivatives are known for thermal stability due to their cage-like structure, which may enhance shelf-life compared to alachlor or furan-containing analogs .
- Toxicity: Limited toxicological data exist for ethanediamides. However, acetamide derivatives like 2-Cyano-N-[(methylamino)carbonyl]acetamide lack thorough toxicological characterization, suggesting caution in handling similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
